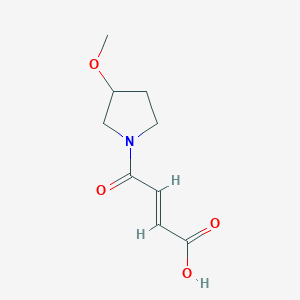![molecular formula C10H13NO4 B1489598 [2-(4-Aminophenoxy)-ethoxy]-acetic acid CAS No. 2247437-61-0](/img/structure/B1489598.png)
[2-(4-Aminophenoxy)-ethoxy]-acetic acid
Descripción general
Descripción
2-(4-Aminophenoxy)-ethoxy]-acetic acid: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group attached to a phenol ring, which is further connected to an ethoxy group and an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-ethoxy]-acetic acid typically involves the following steps:
Phenol Activation: : The phenol ring is activated using a suitable activating agent such as a halogenating agent (e.g., bromine or chlorine).
Nucleophilic Substitution: : The activated phenol undergoes nucleophilic substitution with an ethoxy group to form the intermediate compound.
Amination: : The intermediate compound is then subjected to amination to introduce the amino group at the para position of the phenol ring.
Esterification: : Finally, the carboxylic acid group is introduced through esterification with acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(4-Aminophenoxy)-ethoxy]-acetic acid can be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenoxy)-ethoxy]-acetic acid: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydroxyl group on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 4-nitrophenol .
Reduction: : Formation of 4-aminophenol .
Substitution: : Formation of various substituted phenols.
Aplicaciones Científicas De Investigación
2-(4-Aminophenoxy)-ethoxy]-acetic acid: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 2-(4-Aminophenoxy)-ethoxy]-acetic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the phenol ring can participate in hydrogen bonding and pi-pi interactions. These interactions can modulate biological processes and pathways, leading to the observed effects.
Comparación Con Compuestos Similares
2-(4-Aminophenoxy)-ethoxy]-acetic acid: can be compared with other similar compounds such as 1,2-Bis(2-Aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and 2-(4-Aminophenoxy)-2-methylpropionic acid . While these compounds share structural similarities, 2-(4-Aminophenoxy)-ethoxy]-acetic acid is unique in its specific arrangement of functional groups, which influences its reactivity and applications.
List of Similar Compounds
1,2-Bis(2-Aminophenoxy)ethane-N,N,N',N'-tetraacetic acid: (BAPTA)
2-(4-Aminophenoxy)-2-methylpropionic acid
Benzoic acid, 5-amino-2-(4-aminophenoxy)-
Propiedades
IUPAC Name |
2-[2-(4-aminophenoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-8-1-3-9(4-2-8)15-6-5-14-7-10(12)13/h1-4H,5-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRHPKHLQQZELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)
![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)
![2-[3-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1489532.png)
![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)
![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)
![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)

